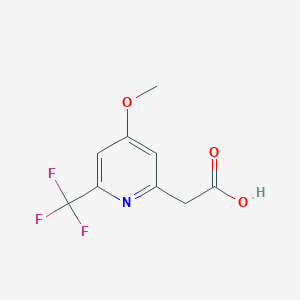
4-Methoxy-2-(trifluoromethyl)pyridine-6-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-(trifluoromethyl)pyridine-6-acetic acid is a chemical compound that belongs to the class of pyridine derivatives It features a methoxy group at the 4-position, a trifluoromethyl group at the 2-position, and an acetic acid moiety at the 6-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-(trifluoromethyl)pyridine-6-acetic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts, such as palladium complexes, to facilitate the various steps .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-2-(trifluoromethyl)pyridine-6-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products: The major products formed from these reactions include various functionalized pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
4-Methoxy-2-(trifluoromethyl)pyridine-6-acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methoxy-2-(trifluoromethyl)pyridine-6-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methoxy group can participate in hydrogen bonding and other interactions with target proteins, modulating their activity .
Comparaison Avec Des Composés Similaires
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but with a fluorine atom instead of a methoxy group.
4-(Trifluoromethyl)pyridine: Lacks the methoxy and acetic acid groups, making it less versatile in certain applications.
2-Methoxy-3-(trifluoromethyl)pyridine: Differently substituted, leading to variations in chemical reactivity and biological activity.
Uniqueness: 4-Methoxy-2-(trifluoromethyl)pyridine-6-acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C9H8F3NO3 |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
2-[4-methoxy-6-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C9H8F3NO3/c1-16-6-2-5(3-8(14)15)13-7(4-6)9(10,11)12/h2,4H,3H2,1H3,(H,14,15) |
Clé InChI |
WMRNSVDTSNBFDH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1)C(F)(F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


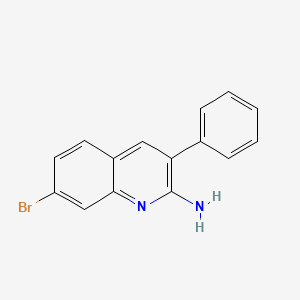
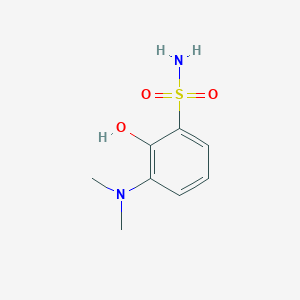
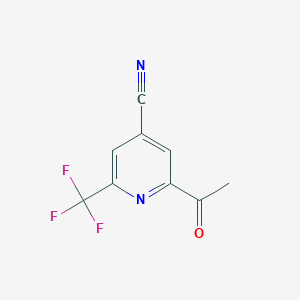
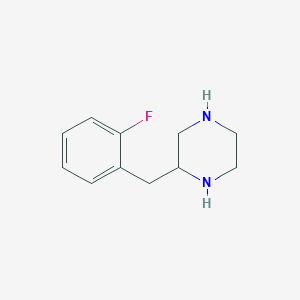
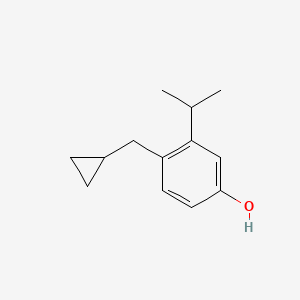

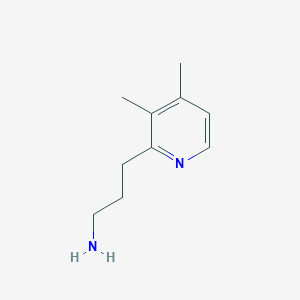
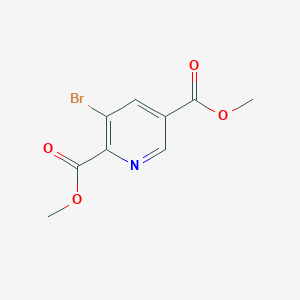
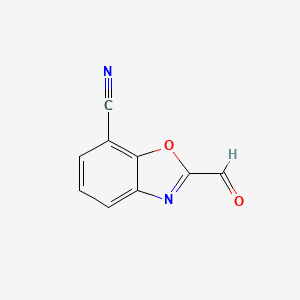
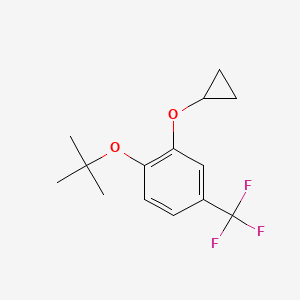
![3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)
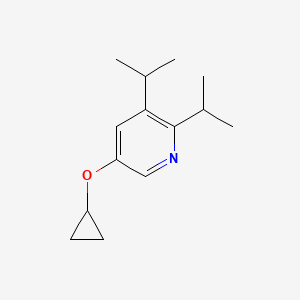
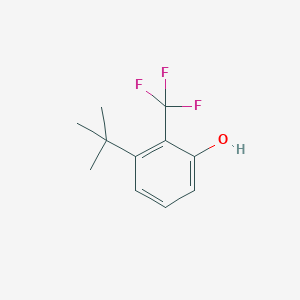
![Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14847047.png)
